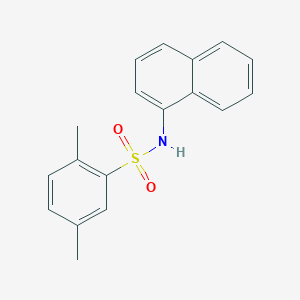
N,N'-bis(4-fluorophenyl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(4-fluorophenyl)hexanediamide, also known as BFDMA, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. BFDMA is a diamide derivative that is commonly used as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N'-bis(4-fluorophenyl)hexanediamide is not fully understood. However, it is believed that N,N'-bis(4-fluorophenyl)hexanediamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
N,N'-bis(4-fluorophenyl)hexanediamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N,N'-bis(4-fluorophenyl)hexanediamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-bis(4-fluorophenyl)hexanediamide is its versatility in the synthesis of other compounds. N,N'-bis(4-fluorophenyl)hexanediamide can be used as a building block for the synthesis of various other compounds, making it a valuable tool in chemical synthesis. However, one of the limitations of N,N'-bis(4-fluorophenyl)hexanediamide is its potential toxicity. N,N'-bis(4-fluorophenyl)hexanediamide has been shown to be toxic in certain cell lines, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N,N'-bis(4-fluorophenyl)hexanediamide. One potential direction is the development of new drugs and pharmaceuticals based on the structure of N,N'-bis(4-fluorophenyl)hexanediamide. Another potential direction is the study of the mechanism of action of N,N'-bis(4-fluorophenyl)hexanediamide, which may lead to a better understanding of its pharmacological effects. Additionally, the synthesis of new compounds using N,N'-bis(4-fluorophenyl)hexanediamide as a building block may lead to the development of new materials with unique properties.
Synthesis Methods
N,N'-bis(4-fluorophenyl)hexanediamide can be synthesized through a multi-step reaction process. The synthesis of N,N'-bis(4-fluorophenyl)hexanediamide typically involves the reaction of 4-fluoroaniline with hexanedioic acid, followed by the addition of thionyl chloride and then ammonia. The final product is obtained through the reaction of the intermediate product with 4-fluorobenzoyl chloride.
Scientific Research Applications
N,N'-bis(4-fluorophenyl)hexanediamide has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the development of new drugs and pharmaceuticals. N,N'-bis(4-fluorophenyl)hexanediamide has been shown to exhibit anti-inflammatory, anti-cancer, and analgesic properties, making it a promising candidate for the treatment of various diseases.
properties
CAS RN |
307340-12-1 |
|---|---|
Product Name |
N,N'-bis(4-fluorophenyl)hexanediamide |
Molecular Formula |
C18H18F2N2O2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N,N'-bis(4-fluorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18F2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24) |
InChI Key |
OTKGPFNHHGJECN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)F)F |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)


![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)



![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)